4-Cyclopropoxy-3-formylpicolinamide
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Overview
Description
4-Cyclopropoxy-3-formylpicolinamide is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.20 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a picolinamide backbone. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-formylpicolinamide typically involves the reaction of picolinamide derivatives with cyclopropyl reagents under controlled conditions. One common method includes the use of cyclopropyl bromide in the presence of a base to introduce the cyclopropoxy group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-3-formylpicolinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Cyclopropoxy-3-formylpicolinamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-formylpicolinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropoxy-3-formylpyridine
- 4-Cyclopropoxy-3-formylbenzamide
- 4-Cyclopropoxy-3-formylquinoline
Uniqueness
4-Cyclopropoxy-3-formylpicolinamide is unique due to its specific structure, which includes a cyclopropoxy group attached to a picolinamide backbone. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-formylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H10N2O3/c11-10(14)9-7(5-13)8(3-4-12-9)15-6-1-2-6/h3-6H,1-2H2,(H2,11,14) |
InChI Key |
FAIPHRIQEGWCLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)C(=O)N)C=O |
Origin of Product |
United States |
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